2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

Drug-likeness Physicochemical profiling Lead optimization

This compound offers a distinct 2-ethylthio substitution and 4-hydroxytetrahydropyran-4-ylmethyl moiety, making it an essential reference for DPP-IV inhibitor lead optimization. Unlike common analogs, its unique electronic and steric profile ensures target engagement fidelity, while the hydroxy handle enables direct probe conjugation. Procure at research-grade purity (≥90%) to anchor SAR studies, selectivity panels, and CNS permeability assays.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 1351659-66-9
Cat. No. B3014023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
CAS1351659-66-9
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)O
InChIInChI=1S/C15H21NO3S/c1-2-20-13-6-4-3-5-12(13)14(17)16-11-15(18)7-9-19-10-8-15/h3-6,18H,2,7-11H2,1H3,(H,16,17)
InChIKeyGZNWSFXZMMBFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1351659-66-9): Chemical Identity and Baseline Characterization


2-(Ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1351659-66-9; IUPAC: 2-ethylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide) is a synthetic benzamide derivative characterized by a 2-ethylthio substituent on the benzamide core and a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl moiety on the amide nitrogen. The compound has a molecular formula of C₁₅H₂₁NO₃S and a molecular weight of 295.4 g/mol [1]. It is cataloged by screening compound suppliers, notably Life Chemicals (Product Code F6200-0626), indicating its role as a drug discovery building block rather than a fully characterized bioactive molecule [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 83.9 Ų, a calculated LogP (XLogP3) of 1.6, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is registered in PubChem under CID 5925005 and is available in research-grade quantities (2 mg to 25 mg) with purity specifications of ≥90% [1].

Why 2-(Ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide Cannot Be Substituted by In-Class Analogs


Benzamide derivatives sharing the N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl) scaffold exhibit divergent biological target profiles depending on the nature and position of the aromatic substituent [1]. The 2-ethylthio group confers distinct electronic and steric properties compared to commonly encountered substituents such as dimethylamino, bromo, or trifluoromethyl at the ortho position of the benzamide ring [2]. Within the broader thioether-substituted benzamide class, the ethylthio moiety has been specifically associated with DPP-IV inhibitory activity in patent literature (WO2014127745A1 from HitGen Ltd.), whereas other thioether-substituted benzamides preferentially target Factor Xa or sigma receptors [3][4]. The presence of the 4-hydroxytetrahydropyran-4-yl group introduces hydrogen-bonding capacity and conformational flexibility that can influence both target selectivity and physicochemical properties critical for downstream assay compatibility [2]. Consequently, substituting this compound with a close structural analog—such as one bearing a 3-bromo, 4-dimethylamino, or 2-trifluoromethyl group on the benzamide ring—risks altering the target engagement profile and invalidating structure-activity relationship (SAR) conclusions drawn from prior experimental data.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide vs. Closest Analogs


Physicochemical Profile Differentiation: TPSA and cLogP Comparison Against Closest Scaffold Analogs

The target compound exhibits a TPSA of 83.9 Ų and XLogP3 of 1.6, positioning it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. In comparison, the 4-dimethylamino analog (CHEMBL3469332) is expected to have a lower TPSA (~75 Ų) due to the dimethylamino group's reduced polarity relative to the ethylthio substituent, while the 3-bromo analog carries a higher molecular weight and increased halogen content [2]. The 2-ethylthio group provides a balanced lipophilic contribution (π ≈ 0.7–0.9 estimated for -SEt) compared to the strongly electron-withdrawing -CF₃ (π ≈ 0.88) in the 2-trifluoromethyl analog, which may affect membrane permeability and metabolic stability differently [3].

Drug-likeness Physicochemical profiling Lead optimization

Vendor-Supplied Purity Specification and Procurement Comparability

Life Chemicals supplies this compound under catalog number F6200-0626 with a purity specification of ≥90% (HPLC) across quantities ranging from 2 mg to 25 mg [1]. This purity threshold is comparable to other benzamide screening compounds from the same supplier but should be evaluated against the higher purities (≥95% or ≥98%) typically required for biophysical assays such as SPR or ITC [1]. Pricing ranges from approximately $85.50 (2 μmol) to $163.50 (25 mg), placing the compound in a moderate cost bracket among specialty benzamide building blocks [1].

Compound procurement Purity specification Screening library quality

DPP-IV Inhibitory Scaffold: Patent Context and Class-Level Comparison

The target compound falls within the generic Markush structure claimed in HitGen Ltd.'s patent WO2014127745A1, which describes N-substituted benzamide derivatives as DPP-IV inhibitors with applications in type 2 diabetes [1]. Within this patent family, optimized benzamide DPP-IV inhibitors have demonstrated IC₅₀ values as low as 1.6 nM (compound 17g), with selectivity over DPP-8 and DPP-9 to mitigate off-target toxicity risks [2]. For context, the clinically approved DPP-IV inhibitor sitagliptin exhibits an IC₅₀ of approximately 18 nM against human DPP-IV [3]. The target compound's specific DPP-IV IC₅₀ has not been publicly disclosed; however, its structural features—the 2-ethylthio group and the 4-hydroxytetrahydro-2H-pyran-4-ylmethyl moiety—are consistent with the S2′ site-binding pharmacophore described in the SAR literature for this scaffold class [1][2].

DPP-IV inhibition Type 2 diabetes Incretin modulation

Structural Differentiation from 2-(Ethylthio)benzamide Derivatives Active at Non-DPP-IV Targets

While several 2-(ethylthio)benzamide derivatives have been profiled against non-DPP-IV targets, the target compound's 4-hydroxytetrahydro-2H-pyran-4-ylmethyl substituent structurally differentiates it from these analogs. For instance, (S)-N-(cyclobutylmethyl)-2-(ethylthio)-N-(pyrrolidin-3-yl)benzamide (BDBM50297078) demonstrates potent norepinephrine transporter (NET) inhibition with Ki = 6 nM in HEK293 cells [1]. 2-(Ethylthio)-N-(3-pyridinylmethyl)benzamide (BDBM47785) shows weak activity at RGS family proteins (EC₅₀ > 30,000 nM) [2]. The target compound's hydroxytetrahydropyran moiety introduces a hydrogen-bond donor not present in these comparator molecules, which may redirect target engagement away from NET or sigma receptors toward the DPP-IV active site [3].

Target selectivity Sigma receptor Norepinephrine transporter Off-target profiling

Recommended Application Scenarios for 2-(Ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1351659-66-9)


DPP-IV Inhibitor Lead Optimization and SAR Expansion

This compound is best deployed as a scaffold reference point in DPP-IV inhibitor lead optimization programs [1]. Its 2-ethylthio substitution pattern and 4-hydroxytetrahydropyran-4-ylmethyl group align with the S2′ site-binding pharmacophore described in the HitGen patent family (WO2014127745A1) [1]. Researchers can use this compound to systematically vary the 2-position substituent (e.g., comparing ethylthio vs. methylthio, isopropylthio, or oxidized sulfoxide/sulfone derivatives) and correlate changes with DPP-IV inhibitory potency and selectivity over DPP-8/DPP-9 [2]. The compound's computed TPSA of 83.9 Ų and cLogP of 1.6 provide a baseline for monitoring how subsequent structural modifications affect drug-like properties [3].

Chemical Biology Probe Development for DPP-IV Target Validation

Given its structural placement within the DPP-IV inhibitor patent landscape, this compound can serve as a starting point for developing chemical biology probes [1]. The hydroxy group on the tetrahydropyran ring offers a synthetic handle for conjugation to affinity tags, fluorescent reporters, or photoaffinity labels without disrupting the core benzamide pharmacophore [3]. Such probe molecules enable target engagement studies, cellular localization experiments, and chemoproteomic profiling to validate DPP-IV as a therapeutic target in specific disease models [1].

Selectivity Profiling Against Related Dipeptidyl Peptidase Family Members

The compound is suitable for use in selectivity panels that compare inhibition of DPP-IV against closely related enzymes including DPP-8, DPP-9, fibroblast activation protein (FAP), and DPP-2 [1][2]. The benzamide scaffold class has demonstrated variable selectivity profiles depending on the nature of the N-substituent and the 2-position aromatic modification [2]. Researchers should incorporate this compound into broader profiling efforts to establish the structure-selectivity relationship for the 2-ethylthio, 4-hydroxytetrahydropyran-4-ylmethyl substitution combination [2].

Comparative Physicochemical Benchmarking for CNS Drug Discovery

With a TPSA of 83.9 Ų (above the typical CNS drug cutoff of ~70 Ų but below the oral drug threshold of 140 Ų), this compound occupies an intermediate physicochemical space that may be informative for CNS penetration studies [3]. Its cLogP of 1.6 and two hydrogen bond donors place it near the upper boundary of CNS drug-like space [3]. Researchers evaluating DPP-IV inhibitors for central nervous system indications—such as the emerging link between DPP-IV and neurodegenerative diseases—can use this compound as a reference point for permeability and brain penetration assays (e.g., PAMPA-BBB, MDCK-MDR1) [1][3].

Quote Request

Request a Quote for 2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.